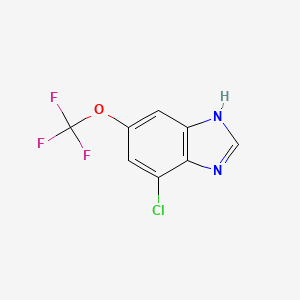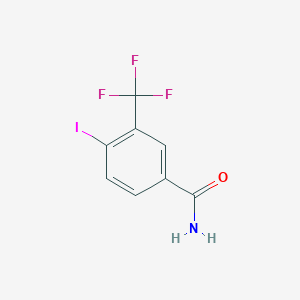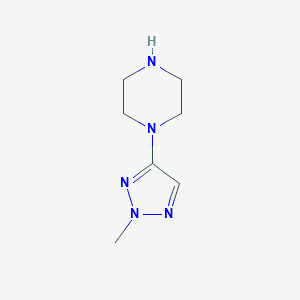![molecular formula C8H7ClN2 B15203046 6-Chloro-5-methylimidazo[1,2-a]pyridine](/img/structure/B15203046.png)
6-Chloro-5-methylimidazo[1,2-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-5-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse applications in medicinal chemistry, particularly due to its unique structural features that allow for various functional modifications . The compound is characterized by a fused bicyclic structure, which includes both an imidazole and a pyridine ring, making it a valuable scaffold in drug discovery and development .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-5-methylimidazo[1,2-a]pyridine can be achieved through several methods, including condensation reactions, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . One common approach involves the condensation of 2-chloro-5-methylpyridine with an appropriate amine under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyridine core .
Industrial Production Methods: Industrial production of this compound typically involves large-scale condensation reactions using automated reactors to ensure consistency and yield. The reaction conditions are optimized to achieve high purity and minimize by-products. Solvent-free and catalyst-free methods have also been explored to enhance the sustainability of the production process .
化学反応の分析
Types of Reactions: 6-Chloro-5-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, enhancing the compound’s reactivity.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, altering the compound’s electronic properties.
Substitution: Halogen atoms, such as chlorine, can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized imidazo[1,2-a]pyridine derivatives .
科学的研究の応用
6-Chloro-5-methylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 6-Chloro-5-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . In the context of its antituberculosis activity, the compound disrupts the bacterial cell wall synthesis and interferes with essential metabolic pathways .
類似化合物との比較
- 2-Ethyl-6-chloroimidazo[1,2-a]pyridine
- 5-Methylimidazo[1,2-a]pyridine
- 6-Chloroimidazo[1,2-a]pyridine
Comparison: 6-Chloro-5-methylimidazo[1,2-a]pyridine stands out due to its unique combination of a chlorine atom at the 6-position and a methyl group at the 5-position. This specific substitution pattern enhances its biological activity and allows for further functionalization . Compared to other similar compounds, it exhibits improved potency and stability, making it a valuable candidate for drug development .
特性
IUPAC Name |
6-chloro-5-methylimidazo[1,2-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-6-7(9)2-3-8-10-4-5-11(6)8/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIKCNAPPLLZBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=NC=CN12)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-((6-Bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-yl)(methyl)amino)-4-(4-fluorophenyl)thiazole-5-carbonitrile](/img/structure/B15202976.png)
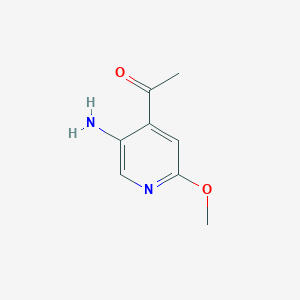
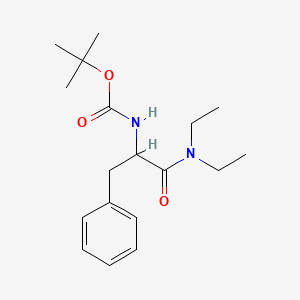
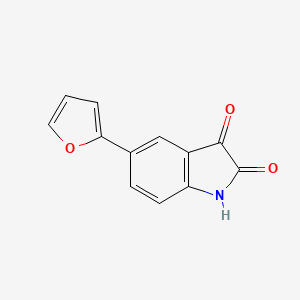
![[2-[2-(Hexadecanoylamino)-4-nitrophenyl]-2-phosphonooxyethyl]-trimethylazanium;hydroxide](/img/structure/B15202997.png)
![3-Chloro-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]pyridazine](/img/structure/B15203004.png)
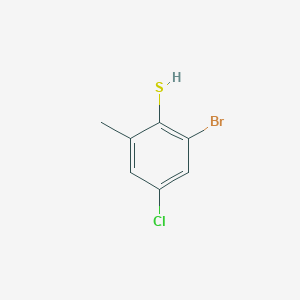

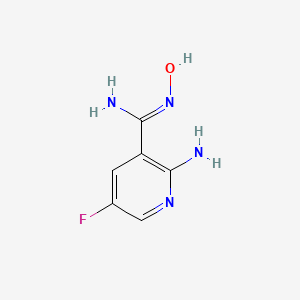
![(3AS,8bR)-2-(2-(diphenylphosphanyl)phenyl)-4,4-dimethyl-3a,8b-dihydro-4H-indeno[2,1-d]oxazole](/img/structure/B15203023.png)
